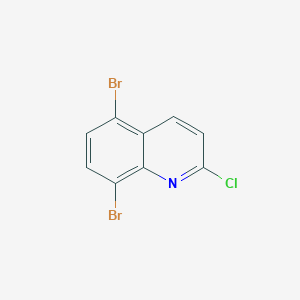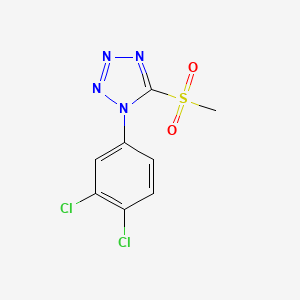![molecular formula C7H5Cl2N3O2S B13667863 2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms and a methylsulfonyl group attached
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of thionyl chloride (SOCl2) for chlorination, followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), potassium thiolate (KSR), and primary amines (RNH2) are commonly used under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学的研究の応用
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
作用機序
The mechanism of action of 2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
- 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H5Cl2N3O2S |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
2,4-dichloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-15(13,14)12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 |
InChIキー |
BMGKKYWDJFVJAY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1C=CC2=C1C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
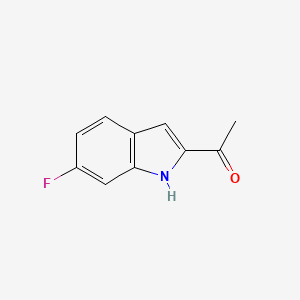
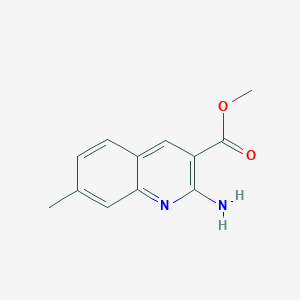
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

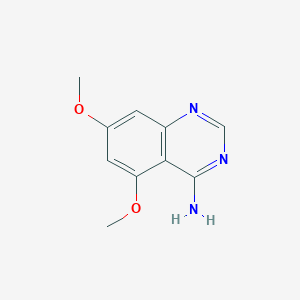
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
